bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine
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Overview
Description
bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine: is an organic compound with the molecular formula C36H23NO2 It is a complex molecule featuring two dibenzofuran groups attached to a central phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine typically involves the reaction of dibenzofuran derivatives with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens, nitrating agents, in solvents like acetic acid or sulfuric acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to emit light under specific conditions. It is also studied for its potential interactions with biological macromolecules .
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets. Its derivatives are explored for their potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
- Bis[4-(dibenzothiophen-4-yl)phenyl]amine
- Bis[4-(dibenzoselenophen-4-yl)phenyl]amine
- Bis[4-(dibenzofuran-4-yl)phenyl]methane
Comparison: bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine is unique due to its specific dibenzofuran groups, which impart distinct electronic and steric properties. Compared to its analogs with dibenzothiophene or dibenzoselenophene groups, it exhibits different reactivity and stability. The presence of oxygen in the dibenzofuran rings also influences its interactions with other molecules, making it particularly useful in applications requiring high stability and specific electronic characteristics .
Properties
IUPAC Name |
4-dibenzofuran-4-yl-N-(4-dibenzofuran-4-ylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H23NO2/c1-3-13-33-29(7-1)31-11-5-9-27(35(31)38-33)23-15-19-25(20-16-23)37-26-21-17-24(18-22-26)28-10-6-12-32-30-8-2-4-14-34(30)39-36(28)32/h1-22,37H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFCFQWRYGGAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC7=C6OC8=CC=CC=C78 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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